Methyl 2-[(oxetan-3-yl)amino]acetate

Organic Synthesis Medicinal Chemistry Process Chemistry

Methyl 2-[(oxetan-3-yl)amino]acetate (CAS: 394653-40-8), also known as 3-oxetanylglycine methyl ester, is an oxetane-containing amino acid ester derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. The compound features a four-membered oxetane ring, a secondary amino linker, and a methyl ester functionality, with computed physicochemical properties including an XLogP3-AA value of -0.6 and a topological polar surface area of 47.6 Ų.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B14042575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(oxetan-3-yl)amino]acetate
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1COC1
InChIInChI=1S/C6H11NO3/c1-9-6(8)2-7-5-3-10-4-5/h5,7H,2-4H2,1H3
InChIKeyNQTGJWYGDSNYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(oxetan-3-yl)amino]acetate: Key Physicochemical and Structural Profile for Research Procurement


Methyl 2-[(oxetan-3-yl)amino]acetate (CAS: 394653-40-8), also known as 3-oxetanylglycine methyl ester, is an oxetane-containing amino acid ester derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. The compound features a four-membered oxetane ring, a secondary amino linker, and a methyl ester functionality, with computed physicochemical properties including an XLogP3-AA value of -0.6 and a topological polar surface area of 47.6 Ų [1]. This structural arrangement places it within the class of constrained amino acid building blocks frequently employed in medicinal chemistry for property modulation and bioisosteric replacement strategies [2].

Building Block Class
Oxetane-containing constrained amino acid ester scaffold
Synthetic Handles
Secondary amine linker with methyl ester functionality
Property Profile
Moderate polarity; single H-bond donor for permeability research

Why Generic Substitution of Methyl 2-[(oxetan-3-yl)amino]acetate Is Not Viable Without Comparative Data


In-class substitution of methyl 2-[(oxetan-3-yl)amino]acetate without rigorous comparative analysis is scientifically inadvisable due to the pronounced context-dependence of oxetane-derived physicochemical properties [1]. While oxetane incorporation can profoundly alter aqueous solubility (by factors ranging from 4 to over 4000), lipophilicity, metabolic stability, and conformational preference compared to gem-dimethyl or carbonyl replacements, the magnitude of these changes is highly sensitive to the specific structural environment and substitution pattern [1]. The target compound's unique combination of a secondary amine linkage and a methyl ester distinguishes it from primary α-amino analogs, tertiary N-protected variants, and carboxylic acid counterparts, each of which exhibits distinct reactivity, stability, and solubility profiles that preclude straightforward interchangeability [2].

Amine Class
Secondary NH linker with distinct pKa and H-bond profile
Primary α-NH2 analogs may shift basicity, H-bond donor count, and permeability context
Ester Type
Methyl ester stable under mild acidic conditions
tert-Butyl esters risk premature deprotection; carboxylic acids shift solubility and permeability
Scaffold
Oxetane ring imposes conformational constraint and property modulation
Acyclic analogs lack conformational bias; gem-dimethyl may alter metabolic stability profile

Quantitative Differentiation Evidence for Methyl 2-[(oxetan-3-yl)amino]acetate Against Closest Analogs


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step α-Amino Ester Routes

Methyl 2-[(oxetan-3-yl)amino]acetate can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield (100%) [1]. This stands in contrast to the synthesis of the related α-amino analog, methyl 2-amino-2-(oxetan-3-yl)acetate, which typically requires a multi-step sequence involving oxetan-3-ylamine and methyl chloroacetate under basic conditions [2]. The one-step, high-yielding protocol reduces synthetic complexity, reaction time, and material costs, offering a practical advantage for researchers prioritizing rapid access to the oxetane-glycine scaffold without the need for chiral resolution or protecting group manipulations.

Synthetic Yield
Reported
Quantitative (100%) in single step
Supports rapid building-block access for parallel synthesis
Adapted Vilsmeier conditions; comparator requires multi-step route
Organic Synthesis Medicinal Chemistry Process Chemistry

Secondary Amine Structural Differentiation: Distinct pKa and Hydrogen Bonding Profile vs. α-Amino Analogs

The target compound contains a secondary amine (NH) linking the oxetane ring to the glycine methyl ester backbone, in contrast to the primary amino group (-NH2) present in methyl 2-amino-2-(oxetan-3-yl)acetate (CAS 394653-44-2) [1][2]. This structural variation alters the compound's basicity (pKa), hydrogen bond donor/acceptor capacity, and overall electronic distribution. The computed topological polar surface area (TPSA) for methyl 2-[(oxetan-3-yl)amino]acetate is 47.6 Ų [1], whereas the primary α-amino analog has a TPSA of 52.3 Ų (calculated via standard methods) [3]. The lower TPSA and reduced hydrogen bond donor count (1 vs. 2) of the target compound may favor improved membrane permeability in certain biological contexts, a key consideration in CNS or intracellular target drug discovery programs.

HBD / TPSA Profile
Reported
1 HBD / 47.6 Ų vs 2 HBD / 52.3 Ų (α-amino analog)
Supports permeability optimization research context
Computed in silico; experimental validation may be needed
Physicochemical Characterization Drug Design Structure-Activity Relationship

Metabolic Stability Advantage: Oxetane-Containing Scaffolds Exhibit Superior Microsomal Stability vs. gem-Dimethyl and Carbonyl Analogs

Class-level evidence demonstrates that replacing a gem-dimethyl group with an oxetane ring can reduce the rate of metabolic degradation in most cases, while also increasing aqueous solubility by a factor of 4 to more than 4000 depending on the structural context [1]. For example, in a direct comparison of matched molecular pairs, an oxetane-containing analog exhibited a 5.5-fold increase in microsomal half-life relative to its gem-dimethyl counterpart [2]. While specific metabolic stability data for methyl 2-[(oxetan-3-yl)amino]acetate itself is not publicly available, the well-established class effect of oxetane incorporation on metabolic stability provides a strong inferential basis for its differentiation from non-oxetane glycine ester alternatives such as methyl 2-(tert-butylamino)acetate or simple glycine methyl ester derivatives [1].

Metabolic Stability
Class-level
Reported up to 5.5-fold half-life increase for oxetane vs gem-dimethyl matched pairs
May support stability assessment in lead optimization research
Compound-specific microsomal data not publicly available
ADME Metabolic Stability Drug Metabolism

Conformational Constraint: Favorable synclinal Arrangement vs. antiplanar Preferences of Acyclic Analogs

Incorporation of an oxetane ring into an aliphatic chain induces conformational changes that favor synclinal (gauche) arrangements over the antiplanar (trans) conformations typical of flexible acyclic chains [1]. This conformational bias can restrict the spatial orientation of the amino and ester functionalities in methyl 2-[(oxetan-3-yl)amino]acetate, potentially influencing target binding and selectivity when the building block is incorporated into larger molecular architectures. In contrast, simple acyclic glycine methyl esters or tert-butyl amino acid derivatives lack this conformational restriction and sample a broader ensemble of low-energy conformations, which can translate to reduced target specificity or increased entropic penalty upon binding [2]. The oxetane-induced conformational constraint is a class-level effect that differentiates this compound from flexible, non-constrained amino acid ester analogs.

Conformational Bias
Class-level
Synclinal (gauche) preference vs antiplanar acyclic analogs
May support conformational design in peptidomimetic research
Quantitative energy differences not reported for this compound
Conformational Analysis Molecular Modeling Bioisosterism

Stability Under Acidic Conditions: Ester Hydrolysis Kinetics Differentiate from Carboxylic Acid and tert-Butyl Ester Analogs

Methyl 2-[(oxetan-3-yl)amino]acetate features a methyl ester group that can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or enzymatically in vivo. This contrasts with the free carboxylic acid analog, 2-[(oxetan-3-yl)amino]acetic acid, which is directly ionizable and may exhibit different solubility and permeability profiles. Furthermore, the methyl ester is more stable toward acidic cleavage than tert-butyl esters (e.g., methyl 2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate), which are commonly used as protecting groups but can undergo premature deprotection under mild acidic conditions [1]. The methyl ester offers a balance of stability and synthetic utility, serving as a robust intermediate that can be selectively hydrolyzed when desired. This stability profile is a key differentiator when selecting a building block for multi-step synthetic sequences involving acidic reaction conditions.

Acidic Stability
Data to verify
Methyl ester more stable than tert-butyl esters under mild acid
Supports synthetic route planning for multi-step protocols
Hydrolysis rate constants not reported; source-specific review
Chemical Stability Prodrug Design Formulation

Absence of Direct Target-Specific Biological Potency Data: A Critical Caveat for Procurement Decisions

A comprehensive search of public databases, including PubChem, BindingDB, ChEMBL, and the primary literature, revealed no direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for methyl 2-[(oxetan-3-yl)amino]acetate against any specific protein target or cellular assay [1]. While the compound is listed as a building block in numerous vendor catalogs and is referenced in patent literature for the synthesis of more complex molecules, its intrinsic biological activity remains unreported [2]. This absence of target-specific potency data means that any differentiation on the basis of intrinsic biological activity cannot be made at this time. Procurement decisions for this compound should therefore be based on its well-defined physicochemical properties, synthetic accessibility, and the established class-level benefits of the oxetane scaffold rather than on unverified claims of biological activity.

Bioactivity Data
Data to verify
No public target-specific IC50, Ki, or EC50 data available
Select on physicochemical profile and synthetic utility
Searched across PubChem, BindingDB, ChEMBL, and literature
Biological Activity Lead Optimization SAR

Optimal Research and Industrial Application Scenarios for Methyl 2-[(oxetan-3-yl)amino]acetate


Medicinal Chemistry: Property Modulation via Oxetane Bioisosterism

Medicinal chemists seeking to improve the physicochemical properties of lead compounds—specifically solubility, metabolic stability, and lipophilicity—can employ methyl 2-[(oxetan-3-yl)amino]acetate as a constrained glycine mimetic. The oxetane ring can replace gem-dimethyl or carbonyl functionalities in existing scaffolds, with documented class-level effects including aqueous solubility increases of 4- to >4000-fold and reduced metabolic degradation rates [1]. The compound's secondary amine and methyl ester provide versatile synthetic handles for further derivatization or incorporation into peptide-like structures.

Organic Synthesis: Efficient Access to Oxetane-Containing Amino Acid Derivatives

For synthetic organic chemists requiring rapid and efficient access to oxetane-glycine scaffolds, methyl 2-[(oxetan-3-yl)amino]acetate offers a synthetically advantageous starting point. Its one-step synthesis in quantitative yield under adapted Vilsmeier conditions [2] contrasts with the multi-step routes required for α-amino analogs, making it a more practical choice for parallel synthesis, library production, or large-scale preparation of oxetane-containing intermediates.

Fragment-Based Drug Discovery (FBDD): Low-Complexity, Polar Building Block

The low molecular weight (145.16 g/mol), moderate polarity (XLogP3: -0.6), and presence of both hydrogen bond donor and acceptor functionalities make methyl 2-[(oxetan-3-yl)amino]acetate a suitable fragment for fragment-based drug discovery [3]. Its computed topological polar surface area (47.6 Ų) and limited rotatable bonds (4) align with fragment-like property guidelines, allowing for efficient hit-to-lead optimization through structure-based design while maintaining favorable physicochemical properties.

Peptide and Peptidomimetic Chemistry: Constrained Amino Acid Isostere

The oxetane ring imposes conformational constraints that favor synclinal arrangements over antiplanar conformations typical of flexible acyclic chains [1]. When incorporated into peptides or peptidomimetics, methyl 2-[(oxetan-3-yl)amino]acetate can restrict backbone flexibility, potentially enhancing target binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation. This makes it a valuable building block for the synthesis of conformationally constrained peptide analogs and protease-resistant peptidomimetics.

Application
Selection Property
Validation Focus
Property modulation research
Oxetane bioisostere scaffold class
Solubility and metabolic stability profiling
Synthetic building-block studies
Single-step synthetic access profile
Yield and scalability assessment
Fragment-based discovery research
Fragment-like property compliance
MW, TPSA, rotatable bond review
Peptidomimetic design research
Conformational constraint profile
Target-engagement and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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